3-Fluoro-5-methylpyridin-4-amine
Overview
Description
3-Fluoro-5-methylpyridin-4-amine is a novel compound known for its potential applications in various scientific fields. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the third position, a methyl group at the fifth position, and an amine group at the fourth position on the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) is the potassium (K+) channels . These channels are crucial for maintaining the resting membrane potential and repolarizing the membrane during action potentials. They are particularly important in neurons, where they play a key role in the propagation of nerve impulses .
Mode of Action
5Me3F4AP acts as a blocker of the potassium channels . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with its targets results in the modulation of the electrical activity of the cells, thereby affecting their function .
Biochemical Pathways
The biochemical pathways affected by 5Me3F4AP primarily involve the conductance of potassium ions across the cell membrane . By blocking the K+ channels, 5Me3F4AP disrupts the normal flow of potassium ions, which can lead to changes in the electrical properties of the cell and ultimately affect the transmission of nerve impulses .
Pharmacokinetics
In terms of pharmacokinetics, 5Me3F4AP exhibits comparable basicity (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07), greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002), and higher permeability to an artificial brain membrane (Pe = 88.1 ± 18.3 vs. 31.1 ± 2.9 nm/s) compared to 3-fluoro-4-aminopyridine (3F4AP) . These properties suggest that 5Me3F4AP may have good bioavailability and could potentially cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 5Me3F4AP’s action primarily involve the enhancement of impulse conduction in demyelinated axons . By blocking the K+ channels and reducing the leakage of intracellular K+, 5Me3F4AP can improve the conduction of nerve impulses, which may have therapeutic benefits in conditions such as multiple sclerosis .
Action Environment
The action, efficacy, and stability of 5Me3F4AP can be influenced by various environmental factors. For instance, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, the enzyme responsible for the metabolism of 4-aminopyridine (4AP) and 3F4AP . This suggests that the metabolic environment can significantly impact the action and stability of 5Me3F4AP .
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-methylpyridin-4-amine binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction with potassium channels is similar to that of 4-aminopyridine .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a potassium channel blocker. By binding to exposed potassium channels, it reduces the leakage of intracellular potassium, thereby enhancing impulse conduction .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to exposed potassium channels in demyelinated axons . This binding reduces the leakage of intracellular potassium and enhances impulse conduction .
Temporal Effects in Laboratory Settings
It has been observed that this compound is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .
Metabolic Pathways
It is known that it is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of 4-aminopyridine and 3-fluoro-4-aminopyridine .
Preparation Methods
The synthesis of 3-Fluoro-5-methylpyridin-4-amine typically involves several steps, including the introduction of the fluorine and methyl groups onto the pyridine ring. One common method involves the use of fluorinating agents and methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired substitution occurs efficiently .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) to monitor and purify the final product .
Chemical Reactions Analysis
3-Fluoro-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the fluorine or methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-5-methylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand the interactions of fluorinated compounds with biological systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
3-Fluoro-5-methylpyridin-4-amine can be compared to other similar compounds, such as:
4-Aminopyridine: Known for its use in treating multiple sclerosis, it shares a similar mechanism of action but differs in its chemical structure.
3-Fluoro-4-aminopyridine: Another fluorinated derivative with applications in PET imaging, it has comparable potency but differs in its physicochemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct lipophilicity, basicity, and stability properties, making it a promising candidate for further research and application .
Properties
IUPAC Name |
3-fluoro-5-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVZDCOIWTZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668416 | |
Record name | 3-Fluoro-5-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13958-85-5 | |
Record name | 3-Fluoro-5-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What does the research tell us about the basic characteristics of 3-fluoro-5-methylpyridin-4-amine?
A1: While the provided abstract doesn't offer specific data on the structural characterization of this compound, it highlights that the compound is novel and acts as a potassium channel blocker []. Further research is needed to elucidate its molecular formula, weight, and spectroscopic data.
Q2: How does this compound interact with potassium channels, and what are the potential downstream effects?
A2: The provided abstract doesn't delve into the specific mechanism of action for this compound. Further research is crucial to understand how this compound interacts with potassium channels at a molecular level and the resulting downstream effects. Investigating the binding site, binding affinity, and the influence on potassium ion flow will shed light on its potential as a therapeutic agent.
Q3: What analytical methods were employed to characterize this compound?
A3: The abstract doesn't specify the analytical methods used. It's plausible that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy were employed for characterization []. A detailed analysis of the full research paper would provide a comprehensive understanding of the methods utilized.
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